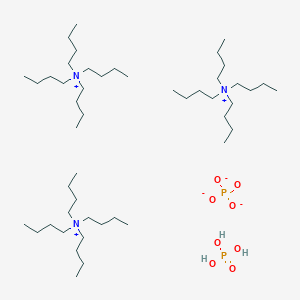
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Métodos De Preparación
The synthesis of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an acid catalyst.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones
Análisis De Reacciones Químicas
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazole derivatives back to imidazolines.
Substitution: This compound can undergo substitution reactions with various reagents to form substituted imidazole derivatives.
Cycloaddition: This compound can participate in cycloaddition reactions to form cyclic compounds
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts). Major products formed from these reactions include substituted imidazole derivatives and cyclic compounds .
Aplicaciones Científicas De Investigación
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane has several scientific research applications, including:
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: This compound is used in the development of pharmaceuticals for the treatment of various diseases, including infections and cancer.
Industry: Imidazole derivatives are used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is used as a precursor to N-heterocyclic carbene catalysts.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is used as a ligand for palladium complexes in various catalytic reactions.
7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines: These compounds are used in the synthesis of various amides, sulfonamides, ureas, and thioureas
The uniqueness of this compound lies in its specific structure and the versatility of its chemical reactions, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
61033-68-9 |
|---|---|
Fórmula molecular |
C9H16N4 |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-[3-(4,5-dihydro-1H-imidazol-2-yl)propyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H16N4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h1-7H2,(H,10,11)(H,12,13) |
Clave InChI |
QLKLOGPFADPKFF-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CCCC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)


![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)


